GYKI-16638

Description

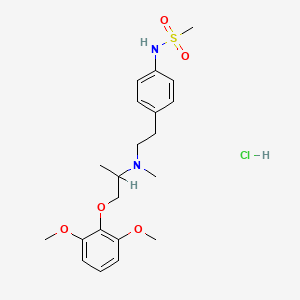

Structure

3D Structure of Parent

Properties

CAS No. |

307556-59-8 |

|---|---|

Molecular Formula |

C21H31ClN2O5S |

Molecular Weight |

459 g/mol |

IUPAC Name |

N-[4-[2-[1-(2,6-dimethoxyphenoxy)propan-2-yl-methylamino]ethyl]phenyl]methanesulfonamide;hydrochloride |

InChI |

InChI=1S/C21H30N2O5S.ClH/c1-16(15-28-21-19(26-3)7-6-8-20(21)27-4)23(2)14-13-17-9-11-18(12-10-17)22-29(5,24)25;/h6-12,16,22H,13-15H2,1-5H3;1H |

InChI Key |

DEVXAIVAHHEHKR-UHFFFAOYSA-N |

SMILES |

CC(COC1=C(C=CC=C1OC)OC)N(C)CCC2=CC=C(C=C2)NS(=O)(=O)C.Cl |

Canonical SMILES |

CC(COC1=C(C=CC=C1OC)OC)N(C)CCC2=CC=C(C=C2)NS(=O)(=O)C.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GYKI 16638 GYKI-16638 N-(4-(2-N-methyl-N-(1-methyl-2-(2,6-dimethylphenoxy)ethylamino)ethyl)phenyl)methanesulfonamide |

Origin of Product |

United States |

Detailed Molecular and Cellular Electrophysiological Pharmacology of Gyki 16638

Comprehensive Characterization of Ionic Current Modulation by GYKI-16638

This compound exerts its effects by modulating various transmembrane ionic currents, notably voltage-gated sodium channels and specific potassium channels, thereby influencing the action potential characteristics in excitable cells. uni-goettingen.de

Voltage-Gated Sodium Channel (I_Na) Interactions

This compound significantly impacts the function of voltage-gated sodium channels (I_Na), which are critical for the initiation and propagation of action potentials. uni-goettingen.de

A hallmark of this compound's interaction with voltage-gated sodium channels is its use-dependent blocking mechanism. This implies that the inhibitory effect of the compound on the maximal rate of depolarization (V_max) becomes more pronounced as the frequency of stimulation or channel activity increases. uni-goettingen.de Specifically, the decrease in V_max induced by this compound was found to be statistically significant only at stimulation cycle lengths shorter than 700 ms (B15284909). uni-goettingen.de This characteristic use-dependence is consistent with the profile of Class I/B antiarrhythmic drugs. uni-goettingen.de

This compound effectively reduces the maximal rate of depolarization (V_max), which is a direct measure of fast sodium channel availability and function. In studies utilizing rabbit right ventricular papillary muscles, a concentration of 2 µM this compound significantly decreased V_max at a 1 Hz stimulation frequency. The kinetics of recovery from this V_max block are relatively rapid, characterized by a time constant (τ) of 328.2 ± 65.0 ms (n=4) in the presence of 2 µM this compound. uni-goettingen.de This rapid offset kinetic profile further aligns this compound with Class I/B antiarrhythmic agents. uni-goettingen.de

Table 1: Effects of this compound on V_max Kinetics in Rabbit Ventricular Papillary Muscle

| Parameter | Control (ms) | This compound (2 µM) (ms) | Effect | Citation |

| Recovery Time Constant (τ) | ~30 | 328.2 ± 65.0 | Significant prolongation (use-dependent) | uni-goettingen.de |

Potassium Channel Modulatory Effects

In patch-clamp experiments conducted on isolated rabbit ventricular myocytes, 2 µM this compound demonstrated a marked depression, leading to complete inhibition, of the rapid component of the delayed rectifier outward potassium current (I_Kr) tail current. uni-goettingen.de This selective inhibition of I_Kr is a key characteristic of Class III antiarrhythmic agents, which primarily prolong cardiac repolarization. uni-goettingen.de Notably, this compound did not significantly alter other important potassium currents, such as the slow component of the delayed rectifier potassium current (I_Ks) or the transient outward potassium current (I_to). uni-goettingen.de

This compound also exhibits an attenuating effect on the inward rectifier potassium current (I_K1). Studies showed that 2 µM this compound moderately decreased the amplitude of the steady-state current-voltage relationship attributed to I_K1 inhibition. uni-goettingen.de Quantitatively, the average I_K1 current measured at -100 mV in rabbit ventricular myocytes was significantly reduced from a control value of -2648 ± 399 pA to -2152 ± 401 pA after 5 minutes of superfusion with 2 mM this compound (n=7). uni-goettingen.de This effect on I_K1 was observed to be reversible upon washout. uni-goettingen.de

Table 2: Effects of this compound on Inward Rectifier Potassium Current (I_K1) in Rabbit Ventricular Myocytes

| Parameter | Control (pA) | This compound (2 mM) (pA) | Change (pA) | Citation |

| Average I_K1 Current at -100 mV (n=7) | -2648 ± 399 | -2152 ± 401 | -496 | uni-goettingen.de |

Comparative Electrophysiological Profiling of this compound

Comparison with Class III Antiarrhythmic Agents (e.g., D-Sotalol)

In comparative studies, this compound has demonstrated antiarrhythmic efficacy comparable to that of D-sotalol, a well-known Class III antiarrhythmic agent. In anesthetized rabbits subjected to coronary artery occlusion and reperfusion-induced arrhythmias, intravenous administration of this compound (0.03 and 0.1 mg/kg) significantly increased survival rates during reperfusion. These survival rates (82% and 77% for this compound) were similar to those observed with D-sotalol (1 and 3 mg/kg), which yielded survival rates of 75% and 83%, respectively, compared to 18% in control animals chemsrc.com. Furthermore, a 0.1 mg/kg dose of this compound significantly increased the number of animals that did not develop arrhythmias during reperfusion (46% vs. 0% in controls) chemsrc.com.

Despite similar antiarrhythmic efficacy in vivo, key electrophysiological distinctions exist between this compound and D-sotalol. D-sotalol is primarily recognized for its selective blockade of cardiac potassium channels, specifically the delayed rectifier potassium current, and also possesses beta-adrenergic receptor blocking activity uni.lu. In contrast, this compound's APD lengthening effect in human ventricular muscle was found to be rate-independent, a characteristic that differentiates it from D-sotalol (30 µM), whose APD prolongation is typically rate-dependent lgcstandards.com. Moreover, this compound exhibited a use-dependent depression of Vmax, a property akin to mexiletine (B70256) (a Class I/B agent) but distinct from sotalol (B1662669) lgcstandards.com. This use-dependent sodium channel blockade contributes to its combined Class I/B and Class III profile, offering a broader spectrum of action than a "pure" Class III agent like D-sotalol.

Table 3: Antiarrhythmic Efficacy Comparison in Anesthetized Rabbits (Coronary Artery Occlusion/Reperfusion Model)

| Compound | Dose (mg/kg, i.v.) | Survival During Reperfusion (%) | Animals Without Arrhythmias During Reperfusion (%) |

| Control | N/A | 18 | 0 |

| This compound | 0.03 | 82 | N/A |

| This compound | 0.1 | 77 | 46 |

| D-Sotalol | 1 | 75 | N/A |

| D-Sotalol | 3 | 83 | N/A |

Source: Adapted from chemsrc.com

Electrophysiological Distinctions from Amiodarone's Complex Profile

This compound's electrophysiological profile has been described as resembling the manifestation seen after chronic amiodarone (B1667116) treatment, particularly due to its combined Class I/B and Class III antiarrhythmic properties uni.lulgcstandards.com. Amiodarone is widely recognized for its complex and broad-spectrum antiarrhythmic actions, which include effects on sodium, potassium, and calcium channels, as well as antiadrenergic activity uni.lu. It prolongs phase 3 of the cardiac action potential and exhibits characteristics of all Vaughan-Williams classes (Ia, II, III, and IV).

Despite these mechanistic similarities in their broad antiarrhythmic effects, a crucial distinction lies in their chemical structures and the rationale behind this compound's development. Amiodarone is an iodine-rich benzofuran (B130515) derivative. Its long-term use is associated with a range of serious extracardiac side effects, which are often attributed to its chemical structure uni.lunih.gov. This compound, being a novel N-(phenoxyalkyl)-N-phenylalkylamine, bears no structural resemblance to amiodarone uni.lunih.gov. The development of this compound was specifically aimed at creating novel antiarrhythmic compounds that retain the marked antiarrhythmic potency of amiodarone but without its associated unwanted extracardiac side effects uni.lunih.gov. This structural divergence represents a strategic effort to develop a safer alternative with a similarly broad electrophysiological impact.

Table 4: Electrophysiological Profile Comparison

| Feature | This compound | D-Sotalol | Amiodarone |

| Vaughan-Williams Class | Class I/B and Class III uni.lunih.govlgcstandards.com | Class II and Class III uni.lu | Class Ia, II, III, and IV |

| APD Lengthening | Yes chemsrc.comuni.lu | Yes uni.lu | Yes |

| APD Lengthening Rate-Dependency | Rate-independent (human) lgcstandards.com | Rate-dependent (human) lgcstandards.com | Complex / Variable |

| Vmax Depression (Na+ Channel Block) | Use-dependent chemsrc.comlgcstandards.comuni.lu | No significant use-dependent depression lgcstandards.com | Yes (sodium-channel effects) |

| IKr Block | Markedly depressed chemsrc.com | Selective blocker uni.lu | Yes |

| IK1 Block | Moderately decreased chemsrc.com | Not primary effect | Yes (potassium-channel effects) |

| IKs Block | Not significantly altered chemsrc.com | Not primary effect | Yes (potassium-channel effects) |

| Structural Class | N-(phenoxyalkyl)-N-phenylalkylamine uni.lunih.gov | Sulfonamide | Iodine-rich benzofuran derivative |

| Extracardiac Side Effects (Known Issue) | Aim to avoid uni.lunih.gov | Known, e.g., QT prolongation | Significant, due to structure uni.lunih.gov |

Preclinical Efficacy and Pharmacodynamic Investigations of Gyki 16638

In Vitro Experimental Models for Antiarrhythmic Efficacy Assessment

In vitro studies provide crucial insights into the cellular electrophysiological effects of antiarrhythmic compounds. GYKI-16638 has been evaluated in isolated mammalian cardiac tissue preparations and single isolated ventricular myocytes.

Studies utilizing Isolated Mammalian Cardiac Tissue Preparations (e.g., Rabbit Right Ventricular Papillary Muscle)

Research conducted on isolated rabbit right ventricular papillary muscle preparations has demonstrated that this compound influences key action potential parameters. At a concentration of 2 µM and a stimulation frequency of 1 Hz, this compound prolonged the action potential duration at 50% (APD50) and 90% (APD90) repolarization. This effect was observed without significantly altering the resting membrane potential or action potential amplitude (APA) harvardapparatus.comnih.govresearchgate.net.

Furthermore, this compound was found to decrease the maximal rate of depolarization (Vmax) in a use-dependent manner. This reduction in Vmax became statistically significant at stimulation cycle lengths shorter than 700 ms (B15284909) harvardapparatus.comnih.govresearchgate.net. The offset kinetics of this Vmax block were relatively rapid, with a corresponding time constant for recovery of Vmax reported as 328.2 ± 65.0 ms harvardapparatus.comnih.govresearchgate.net.

Table 1: Electrophysiological Effects of this compound (2 µM) on Isolated Rabbit Right Ventricular Papillary Muscle (1 Hz Stimulation)

| Parameter | Control (Mean ± SEM) | This compound (Mean ± SEM) | Significance (p-value) |

| Resting Membrane Potential | No significant change | No significant change | Not significant |

| Action Potential Amplitude | No significant change | No significant change | Not significant |

| APD50 (ms) | Lengthened | Lengthened | Significant |

| APD90 (ms) | Lengthened | Lengthened | Significant |

| Vmax (V/s) | Decreased | Decreased | Significant (use-dependent) |

| Vmax Recovery Time Constant (ms) | N/A | 328.2 ± 65.0 | N/A |

Electrophysiological Analysis in Single Isolated Ventricular Myocytes via Patch-Clamp Technique

Patch-clamp experiments performed on single isolated rabbit ventricular myocytes provided further insights into the ionic current modulation by this compound. At a concentration of 2 µM, this compound markedly depressed the rapid component of the delayed rectifier outward potassium current (IKr) harvardapparatus.comnih.govresearchgate.net. Additionally, it moderately decreased the inward rectifier potassium current (IK1) harvardapparatus.comnih.govresearchgate.net. Importantly, this compound did not significantly alter the slow component of the delayed rectifier potassium current (IKs) or the transient outward potassium currents (Ito) harvardapparatus.comnih.govresearchgate.net.

Research employing Undiseased Human Ventricular Muscle Preparations

Studies utilizing undiseased human right ventricular muscle preparations have also investigated the electrophysiological profile of this compound. At a concentration of 5 µM and a stimulation cycle length of 1000 ms, this compound lengthened the action potential duration at 90% repolarization (APD90) from 338.9 ± 28.6 ms to 385.4 ± 24 ms (n=9, p < 0.05) ingentaconnect.comnih.govresearchgate.net. This APD lengthening effect was found to be rate-independent, distinguishing it from the effect of sotalol (B1662669) (30 µM) ingentaconnect.comnih.govresearchgate.net.

Similar to observations in rabbit tissues, this compound (5 µM) exhibited a use-dependent depression of the maximal rate of depolarization (Vmax) in human ventricular muscle ingentaconnect.comnih.gov. At a cycle length of 400 ms, this depression amounted to 36.4 ± 11.7% (n=5, p < 0.05) ingentaconnect.comnih.gov. The offset kinetics of the Vmax block in human tissue were characterized by a time constant of 298.6 ± 70.2 ms ingentaconnect.comnih.gov. These findings suggest that in human ventricular muscle, this compound possesses combined Class IB and Class III antiarrhythmic properties, which electrophysiologically resemble the effects seen after chronic amiodarone (B1667116) treatment ingentaconnect.comnih.gov.

Table 2: Electrophysiological Effects of this compound (5 µM) on Undiseased Human Right Ventricular Muscle (1000 ms Cycle Length)

| Parameter | Control (Mean ± SEM) | This compound (Mean ± SEM) | Significance (p-value) |

| APD90 (ms) | 338.9 ± 28.6 | 385.4 ± 24 | < 0.05 |

| Vmax Depression (400 ms CL) | N/A | 36.4 ± 11.7% | < 0.05 |

| Vmax Offset Time Constant (ms) | N/A | 298.6 ± 70.2 | N/A |

In Vivo Preclinical Models for Evaluating Antiarrhythmic Efficacy

In vivo studies are crucial for assessing the antiarrhythmic efficacy of compounds in a whole-organism context, particularly in models mimicking pathological conditions.

Assessment in Myocardial Ischemia and Reperfusion-Induced Arrhythmia Models (e.g., Anesthetized Rabbit Coronary Artery Occlusion)

The antiarrhythmic efficacy of this compound has been assessed in anesthetized rabbit models of myocardial ischemia and reperfusion-induced arrhythmias. In these models, arrhythmias were induced by 10 minutes of coronary artery occlusion followed by 10 minutes of reperfusion harvardapparatus.comnih.govresearchgate.net.

Intravenous administration of this compound significantly increased survival during the reperfusion period. At doses of 0.03 mg/kg and 0.1 mg/kg, this compound resulted in survival rates of 82% and 77%, respectively, compared to 18% in control animals (p < 0.05) harvardapparatus.comnih.gov. These survival rates were comparable to those observed with D-sotalol (75% and 83% at 1 mg/kg and 3 mg/kg, respectively) harvardapparatus.comnih.gov.

Furthermore, this compound at 0.1 mg/kg significantly increased the number of animals that did not develop arrhythmias during reperfusion (46% vs. 0% in controls, p < 0.05) harvardapparatus.comnih.gov. The antiarrhythmic activity of this compound was evident even at the lower dose, which did not influence QT and QTc intervals, suggesting a mechanism of action not solely dependent on repolarization prolongation researchgate.net.

Table 3: Effect of this compound on Survival in Rabbit Myocardial Ischemia-Reperfusion Model

| Treatment Group | Survival During Reperfusion (%) | Animals without Arrhythmias During Reperfusion (%) |

| Control | 18% | 0% |

| This compound (0.03 mg/kg, i.v.) | 82% (p < 0.05 vs. Control) | N/A |

| This compound (0.1 mg/kg, i.v.) | 77% (p < 0.05 vs. Control) | 46% (p < 0.05 vs. Control) |

| D-sotalol (1 mg/kg, i.v.) | 75% (p < 0.05 vs. Control) | N/A |

| D-sotalol (3 mg/kg, i.v.) | 83% (p < 0.05 vs. Control) | N/A |

Evaluation of Antiarrhythmic Activity and Suppression of Lethal Ventricular Arrhythmias in Animal Models

In the anesthetized rabbit model, both this compound and D-sotalol significantly reduced the number of animals that died due to lethal ventricular arrhythmias during reperfusion following 10 minutes of regional myocardial ischemia researchgate.netu-szeged.hu. This improvement in survival was notable, even considering that control animals could sometimes recover from reversible ventricular fibrillation, a phenomenon more common in smaller hearts compared to human or large animal hearts where ventricular fibrillation is often irreversible researchgate.net. The antiarrhythmic efficacy of this compound in these in vivo models is attributed to its combined Class I/B and Class III actions harvardapparatus.comnih.govresearchgate.net.

Structure Activity Relationship Sar and Medicinal Chemistry Approaches for Gyki 16638 and Analogues

Design Rationale for N-(phenoxyalkyl)-N-phenylalkylamine Derivatives

The development of N-(phenoxyalkyl)-N-phenylalkylamine derivatives, including GYKI-16638, was born from a strategic initiative to create novel antiarrhythmic agents that combine the electrophysiological properties of both Class I/B and Class III drugs. researchgate.net The primary goal was to develop a compound with a dual mode of action, capable of both prolonging the cardiac action potential duration (a characteristic of Class III agents) and exhibiting use-dependent sodium channel blockade with rapid kinetics (a hallmark of Class I/B agents). nih.govingentaconnect.comeurekaselect.combenthamdirect.com

This approach was driven by the recognition that many existing antiarrhythmic drugs had limitations, including proarrhythmic effects and insufficient efficacy. By targeting multiple ion channels, researchers aimed to achieve a more favorable safety and efficacy profile. The N-(phenoxyalkyl)-N-phenylalkylamine scaffold was identified as a promising template for achieving this dual activity, offering a flexible chemical structure that could be systematically modified to optimize its interactions with both sodium and potassium channels. The overarching hypothesis was that a single molecule possessing both of these distinct antiarrhythmic actions could offer superior therapeutic benefits compared to single-target agents. researchgate.net

Identification and Fusion of Class I/B and Class III Antiarrhythmic Pharmacophores

The molecular architecture of this compound is a deliberate amalgamation of pharmacophoric elements known to confer Class I/B and Class III antiarrhythmic activities. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. The successful development of this compound hinged on the ability to identify and merge these distinct pharmacophores into a single, coherent molecule. researchgate.net

While the precise delineation of the individual pharmacophores within the N-(phenoxyalkyl)-N-phenylalkylamine structure is a complex undertaking, it is understood that specific moieties contribute to the observed dual ion channel modulation. The N-phenylalkylamine portion of the molecule is likely a key contributor to the Class I/B sodium channel blocking activity, a feature common in other known sodium channel blockers. Conversely, other structural components, potentially involving the phenoxyalkyl group and its substituents, are believed to be crucial for the Class III potassium channel blocking effects.

Methodologies for Synthesis and Pharmacological Screening of Novel Analogues

The exploration of the N-(phenoxyalkyl)-N-phenylalkylamine chemical space necessitated the development of robust synthetic routes and comprehensive pharmacological screening protocols. The synthesis of a series of these analogues allowed researchers to systematically investigate the impact of structural modifications on the desired dual antiarrhythmic activity. researchgate.net

The pharmacological screening of these novel compounds is a multi-tiered process designed to characterize their electrophysiological effects in detail. Initial screening often involves in vitro patch-clamp studies on isolated cardiac myocytes. nih.govingentaconnect.com This technique allows for the direct measurement of the effects of the compounds on specific ion currents, such as the rapid component of the delayed rectifier potassium current (IKr), which is a key target for Class III antiarrhythmics, and the fast sodium current (INa), the target of Class I drugs.

Compounds demonstrating a promising profile in these cellular assays are then typically advanced to more integrated models, such as isolated perfused heart preparations (e.g., Langendorff-perfused hearts) and in vivo animal models of arrhythmia. nih.gov These studies provide crucial information on the drug's effects on the entire heart and its efficacy in suppressing arrhythmias in a more physiologically relevant context.

Elucidation of Molecular Features Governing Combined Ion Channel Modulatory Activity

Through the synthesis and pharmacological evaluation of this compound and its analogues, key molecular features that govern the combined ion channel modulatory activity have been elucidated. Electrophysiological studies have demonstrated that this compound exhibits the desired dual action. nih.govingentaconnect.comeurekaselect.combenthamdirect.com

Specifically, this compound has been shown to lengthen the action potential duration (APD) in isolated rabbit and human ventricular muscle preparations, a direct consequence of its Class III activity. nih.govingentaconnect.comeurekaselect.combenthamdirect.com This APD prolongation is attributed to the blockade of potassium channels, which delays the repolarization phase of the cardiac action potential.

Simultaneously, this compound demonstrates a use-dependent depression of the maximal rate of depolarization (Vmax) of the cardiac action potential. nih.govingentaconnect.comeurekaselect.combenthamdirect.com This is a characteristic feature of Class I antiarrhythmics and indicates a blockade of sodium channels. Importantly, the kinetics of this sodium channel block are rapid, with a swift recovery from blockade, classifying it as a Class I/B agent. nih.govingentaconnect.com This property is considered advantageous as it is associated with a lower risk of proarrhythmia compared to other Class I subclasses.

The following table summarizes the key electrophysiological effects of this compound as observed in human ventricular muscle preparations:

| Parameter | Effect of this compound (5 µM) | Electrophysiological Class |

| Action Potential Duration (APD90) | Lengthened from 338.9 ± 28.6 ms (B15284909) to 385.4 ± 24 ms | Class III |

| Maximal Rate of Depolarization (Vmax) | Use-dependent depression of 36.4 ± 11.7% at a cycle length of 400 ms | Class I/B |

| Offset Kinetical Time Constant | 298.6 ± 70.2 ms | Class I/B |

| Data from studies on undiseased human right ventricular muscle preparations. ingentaconnect.comeurekaselect.com |

These findings confirm that the molecular structure of this compound successfully integrates the necessary features for both Class I/B and Class III antiarrhythmic activity. The N-(phenoxyalkyl)-N-phenylalkylamine scaffold has thus proven to be a viable platform for the design of dual-acting ion channel modulators, and this compound stands as a testament to the potential of this medicinal chemistry approach.

Advanced Research Methodologies and Future Perspectives in Gyki 16638 Research

Integration of Systems Pharmacology and Proteomics Approaches for Deeper Target Understanding

Future research on GYKI-16638 will likely benefit from the integration of systems pharmacology and proteomics to achieve a more holistic understanding of its effects. Systems pharmacology can create computational models to simulate how this compound interacts with complex biological networks, moving beyond the traditional single-target approach. Given that this compound exhibits combined Class I/B and Class III antiarrhythmic properties, it affects multiple ion channels. nih.govnih.gov A systems-level analysis would help in predicting the net effect of these interactions on cardiac electrophysiology and identifying potential off-target effects that could lead to adverse events.

Proteomics, the large-scale study of proteins, offers a powerful tool to complement systems pharmacology. By analyzing changes in the cardiac proteome in response to this compound, researchers can identify novel protein interactors and downstream signaling pathways affected by the compound. nih.gov This could reveal previously unknown mechanisms of action and biomarkers for drug response. For instance, proteomic analysis of cardiac tissue treated with this compound could uncover alterations in the expression or post-translational modifications of ion channel-associated proteins, providing a more detailed picture of its modulatory effects. acs.org A study on the inward rectifier potassium channel Kir2.1, for example, utilized proteomic analysis to identify several novel phosphorylation sites, highlighting the potential of this approach in understanding ion channel regulation. acs.org

The integration of these two fields can create a virtuous cycle of research: proteomic data can be used to refine and validate systems pharmacology models, while these models can generate new hypotheses to be tested using proteomic techniques. This synergy is crucial for a deeper understanding of the multifaceted action of drugs like this compound.

Development of Predictive Preclinical Models for Enhanced Translational Research

The successful translation of preclinical findings to clinical applications is a major challenge in drug development. For a compound like this compound, which has demonstrated efficacy in animal models such as rabbits and in isolated human cardiac tissue, the development of more predictive preclinical models is a critical next step. nih.govnih.gov

Current preclinical models for cardiac arrhythmias include various animal models and in vitro preparations. nih.gov However, these models may not fully recapitulate the complexity of human cardiac electrophysiology and disease states. Future research should focus on developing more sophisticated models, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from patients with specific genetic predispositions to arrhythmias. These "disease-in-a-dish" models can provide a more personalized assessment of a drug's efficacy and proarrhythmic risk.

Furthermore, computational modeling and simulation are becoming increasingly important in preclinical evaluation. By integrating experimental data from various sources, including electrophysiological recordings of this compound's effects, researchers can build multiscale models of the heart. nih.gov These in silico models can simulate the effects of the drug from the ion channel level up to the whole organ, predicting its impact on the electrocardiogram and its potential to terminate or exacerbate arrhythmias under different conditions. nih.gov The development and validation of such predictive models will be instrumental in de-risking the clinical development of this compound and other multi-target antiarrhythmic agents.

| Preclinical Model | Key Features | Application in this compound Research |

| Rabbit Models of Ischemia-Reperfusion | Inducible arrhythmias, allows for in vivo assessment of antiarrhythmic efficacy. | Demonstrated increased survival and reduced arrhythmia incidence with this compound administration. nih.gov |

| Isolated Rabbit and Human Ventricular Papillary Muscle | Allows for detailed cellular electrophysiological studies of action potential duration and ion channel block. | Confirmed the combined Class I/B and Class III effects of this compound. nih.govnih.gov |

| Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) | Patient-specific genetic backgrounds, potential for personalized medicine. | Future models for assessing efficacy and proarrhythmic risk in diverse genetic contexts. |

| In Silico Computational Models | Integration of multi-level data, predictive simulations of drug effects on the whole heart. | Future tools for virtual screening and optimizing therapeutic strategies with this compound. nih.gov |

Exploration of Potential for Multi-Target Modulation Beyond Cardiac Arrhythmia

The ion channels targeted by this compound, namely sodium and potassium channels, are not exclusively expressed in the heart. wikipedia.orglitfl.com This raises the intriguing possibility that this compound could have therapeutic applications beyond the treatment of cardiac arrhythmias. Future research should explore the effects of this compound on other organ systems where these ion channels play a critical role.

For example, voltage-gated sodium channels are key players in neuronal excitability, and their modulation is a therapeutic strategy for conditions such as epilepsy and neuropathic pain. metrionbiosciences.com Similarly, certain potassium channels are involved in regulating smooth muscle tone and neuronal activity. Investigating the effects of this compound and its analogs on these non-cardiac targets could uncover novel therapeutic opportunities.

A systematic screening of this compound against a panel of ion channels expressed in different tissues would be a valuable first step. This could be followed by preclinical studies in relevant disease models to assess its potential efficacy. Such an expansion of the therapeutic scope of this compound would require a careful evaluation of its tissue-specific effects and a thorough understanding of its pharmacokinetic and pharmacodynamic properties in different organ systems.

| Ion Channel Class | Known Roles Beyond the Heart | Potential Therapeutic Areas for this compound Analogs |

| Class I (Sodium Channel Blockers) | Neuronal excitability, pain signaling. metrionbiosciences.com | Neuropathic pain, epilepsy. |

| Class III (Potassium Channel Blockers) | Smooth muscle contraction, neuronal firing patterns. | To be explored. |

Innovative Strategies for Preclinical Optimization in Drug Discovery Pipelines

The preclinical optimization of a drug candidate like this compound is a multifaceted process that aims to enhance its therapeutic index. Innovative strategies in this area are crucial for increasing the likelihood of clinical success. One key aspect is the use of advanced bioanalytical techniques to precisely quantify the drug's concentration at the target site. This information is vital for establishing a clear relationship between dose, exposure, and response.

Another important strategy is the early and comprehensive assessment of potential cardiotoxicity. While this compound is being developed as an antiarrhythmic, all such agents have the potential to be proarrhythmic under certain conditions. The use of high-throughput electrophysiology platforms and advanced in vitro models can help to identify potential liabilities early in the development process.

Furthermore, the principles of quantitative systems pharmacology can be applied to optimize the dosing regimen of this compound. By creating models that link the drug's pharmacokinetic properties with its pharmacodynamic effects on multiple ion channels, it may be possible to design dosing strategies that maximize efficacy while minimizing the risk of adverse effects.

Finally, the synthesis and evaluation of novel analogs of this compound could lead to compounds with improved properties, such as greater selectivity for specific ion channel subtypes or a more favorable pharmacokinetic profile. This medicinal chemistry effort, guided by the insights gained from advanced preclinical models and systems-level analyses, will be a cornerstone of the future development of this class of compounds.

Q & A

Q. What experimental models are most appropriate for evaluating the antiarrhythmic efficacy of GYKI-16638?

Methodological Answer: Preclinical studies should utilize both in vitro (e.g., isolated human ventricular muscle preparations) and in vivo models (e.g., rabbit arrhythmia models). In vitro models allow precise measurement of action potential duration (APD) and refractory periods, while in vivo models assess therapeutic efficacy in pathophysiological contexts. Controls should include reference compounds like amiodarone and D-sotalol for comparative analysis .

Q. How can researchers design experiments to assess this compound's dual-class (IB/III) antiarrhythmic properties?

Methodological Answer: Use voltage-clamp techniques to evaluate sodium channel blockade (Class IB effect) and measure APD prolongation (Class III effect) in isolated cardiomyocytes. Combine these with Langendorff-perfused heart setups to observe rate-dependent effects. Dose-response curves should be constructed to differentiate concentration-dependent impacts on ion channels .

Q. What analytical methods ensure the purity and stability of this compound in experimental settings?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity assessment. Stability studies should include accelerated degradation tests under varying pH, temperature, and light conditions. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm structural integrity, particularly for the hydrochloride salt form .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo electrophysiological data for this compound?

Methodological Answer: Discrepancies may arise from differences in metabolic activity, tissue-specific ion channel expression, or pharmacokinetic factors. Conduct ex vivo experiments using human ventricular trabeculae to bridge the gap. Pair these with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with observed effects .

Q. What strategies optimize the experimental conditions for studying this compound's metabolite interactions?

Methodological Answer: Use liver microsome assays (human or species-specific) to identify primary metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) in animal models to assess metabolite contributions to efficacy/toxicity. Cross-reference findings with computational ADMET predictions .

Q. How can comparative studies between this compound and amiodarone address limitations in long-term toxicity profiles?

Methodological Answer: Design longitudinal studies in chronic arrhythmia models (e.g., atrial fibrillation-induced rabbits) with histopathological evaluations of thyroid, liver, and pulmonary tissues. Use echocardiography and serum biomarkers (e.g., thyroxine, transaminases) to monitor organ dysfunction. Statistical analysis should include Kaplan-Meier survival curves and Cox proportional hazards models .

Q. What methodological frameworks are critical for evaluating this compound's efficacy in heterogeneous patient populations?

Methodological Answer: Apply the PICO framework (Population: arrhythmia subtypes; Intervention: dose regimens; Comparison: standard therapies; Outcome: arrhythmia suppression) to structure clinical trial simulations. Incorporate stratified randomization based on genetic polymorphisms (e.g., KCNH2, SCN5A) to assess personalized responses. Use Bayesian adaptive trial designs for dose optimization .

Contradiction and Reproducibility

Q. What steps ensure reproducibility of this compound's electrophysiological effects across laboratories?

Methodological Answer: Standardize experimental protocols: temperature (37°C ± 0.5), pacing frequency (1-2 Hz), and electrolyte concentrations (e.g., [K⁺] = 4 mM). Share raw data and analysis scripts via repositories like Zenodo. Collaborative inter-laboratory validation studies using identical compound batches reduce variability .

Q. How can researchers critically analyze conflicting data on this compound's proarrhythmic risk?

Methodological Answer: Employ the "principal contradiction" framework: identify the dominant factor (e.g., APD prolongation vs. sodium channel blockade) driving proarrhythmia in specific models. Use optical mapping to visualize spatial dispersion of repolarization. Meta-analyses of published data should adjust for species, dosing, and endpoint definitions .

Methodological Design

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound?

Methodological Answer: Nonlinear mixed-effects modeling (NONMEM) accommodates inter-subject variability in dose-response relationships. For in vitro data, hierarchical Bayesian models account for repeated measurements. Power analysis ensures adequate sample sizes to detect clinically relevant effect sizes (e.g., ≥20% APD change) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.